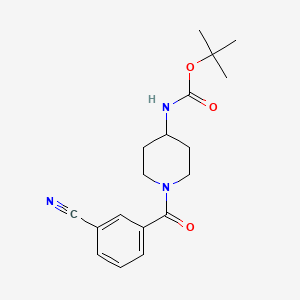

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C18H23N3O3 and a molecular weight of 329.39 g/mol . It is known for its applications in various fields, including medicinal chemistry, drug discovery, and material science.

Preparation Methods

The synthesis of tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyanobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base .

Chemical Reactions Analysis

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Scientific Research Applications

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate is widely used in scientific research due to its versatile applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals and therapeutic agents.

Drug Discovery: It serves as a key intermediate in the synthesis of potential drug candidates.

Material Science: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate can be compared with similar compounds, such as:

- tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(3-cyanobenzoyl)piperidin-3-ylcarbamate

These compounds share structural similarities but differ in the position of the cyanobenzoyl group or the piperidine ring, leading to variations in their chemical properties and applications .

Biological Activity

tert-Butyl 1-(3-cyanobenzoyl)piperidin-4-ylcarbamate (CAS No. 1286272-83-0) is a synthetic compound that has garnered attention within the pharmaceutical and biochemical research communities due to its potential biological activities. This article reviews the available literature on its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a cyanobenzoyl moiety, which may contribute to its biological properties. The molecular formula is C14H18N2O2, and its structure can be represented as follows:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. A related study on structurally similar compounds indicated their potential to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The exact pathways remain to be elucidated for this specific compound, but similar compounds have been shown to interact with key regulatory proteins involved in cancer progression.

The proposed mechanisms of action for compounds in this class typically include:

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signal transduction pathways.

Further research is necessary to clarify the precise molecular targets for this compound.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | Cell wall synthesis inhibition | |

| Compound B | Anticancer | Apoptosis induction | |

| Compound C | Anti-inflammatory | NLRP3 inflammasome inhibition |

Case Studies

- In Vitro Studies : A series of piperidine derivatives were tested for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. While specific data on this compound were not highlighted, the results from similar compounds indicate a promising avenue for further exploration in inflammatory diseases .

- Pharmacological Screening : In a broader screening of piperidine derivatives, several compounds demonstrated significant cytotoxicity against various cancer cell lines. These findings suggest that modifications in the piperidine structure can lead to enhanced biological activity, indicating the potential for this compound to be developed further as an anticancer agent .

Properties

IUPAC Name |

tert-butyl N-[1-(3-cyanobenzoyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)20-15-7-9-21(10-8-15)16(22)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUYYQYPISNQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.